- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 100-41-4 (Ethylbenzene)
Ethyl benzene,Alias ethylbenzene,Molecular formula C8H10(C6H5CH2CH3)colorless liquid ,Have a fragrant smell,Used in organic synthesis and as solvent.To skin\The mucosa is highly irritating,High concentration has anesthetic effect.
Ethylbenzene structure
Ethylbenzene
Ethylbenzene Properties
Names and Identifiers
-
- DIETHYL ETHER
- DIETHYL ETHER 300
- DIETHYL ETHER 5000
- DIETHYL OXIDE
- ET2O
- ETHER
- ETHOXYETHANE
- ETHYLBENZENE
- ethylenzene
- ETHYL ETHER
- ETHYL ETHER 1000
- ETHYL OXIDE
- a.-Methyltoluene
- Aethylbenzol
- alpha-Methyltoluene
- Benzene, ethyl-
- Ethyl benzene, reagent grade
- Ethylbenzene solution
- Ethylbenzeneneat
- Ethylbenzol
- Ethylenzee
- Etilbenzene
- Etylobenzen
- NSC 406903
- Phenylethane
- NCI-C56393
- EB
- .alpha.-Methyltoluene
- BS-18982
- 158507-69-8
- Ethylbenzene, Pharmaceutical Secondary Standard; Certified Reference Material
- Etilbenzene [Italian]
- L5I45M5G0O
- 68908-88-3
- CHEBI:16101
- 1-ethylbenzene
- Ethylbenzene, analytical standard
- Ethylbenzeen
- QSPL 092
- NCGC00090768-02
- F0001-0016
- etph
- UN1175
- WLN: 2R
- Ethylbenzene, United States Pharmacopeia (USP) Reference Standard
- NCGC00090768-01
- NSC-406903
- Tox21_201064
- NCI C56393
- NCGC00258617-01
- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H
- Ethylbenzene 100 microg/mL in Cyclohexane
- Etylobenzen [Polish]
- CAS-100-41-4
- EC 202-849-4
- UN 1175
- 1-phenylethane
- S0646
- ETHYLBENZENE [MI]
- Z104473632
- J-521339
- 70955-17-8
- ETHYLBENZENE [HSDB]
- NSC406903
- Ethyl benzene
- ETHYLBENZENE [IARC]
- 2618-00-0
- EINECS 202-849-4
- 27536-89-6
- AI3-09057
- ETHYL-ALPHA,ALPHA-D2-BENZENE-D5
- PYJ
- FT-0637975
- UNII-L5I45M5G0O
- C07111
- Ethylbenzene [UN1175] [Flammable liquid]
- BIDD:ER0246
- Ethylbenzene, ReagentPlus(R), 99%
- DTXCID10596
- ETHYL-1-13C-BENZENE 99 ATOM % 13C
- ETHYLBENZENE (IARC)
- J-000128
- CCRIS 916
- ETHYLBENZENE [USP-RS]
- MFCD00011647
- NS00009164
- ETHYL-BETA,BETA,BETA-D3-BENZENE
- 20302-26-5
- FT-0626285
- Ethylbenzene, anhydrous, 99.8%
- BDBM50167951
- HSDB 84
- ETHYLBENZENE (USP-RS)
- Ethylbenzeen [Dutch]
- Ethylbenzene 10 microg/mL in Cyclohexane
- ghl.PD_Mitscher_leg0.1024
- ETHYL-BENZENE
- Benzene-d5, ethyl-d5-
- NSC 406903, Phenylethane
- E0064
- DTXSID3020596
- Aethylbenzol [German]
- CHEMBL371561
- 100-41-4
- 287399-33-1
- AMY11052
- AKOS000120140
- Q409184
- EINECS 272-685-6
- Ethylbenzene Standard
- Ethylbenzene Standard 99.5%, SuperDry, Water≤50 ppm (by K.F.)
- Ethylbenzene Standard 99.5%,with molecular sieves ,Water≤50 ppm (by K.F.)
- DTXSID30178044
- 1ST000014-1000M
- DTXSID00169202
- DB-045168
- Ethylbenzene Solution in Methanol, 1000ug/mL
- Ethylenzene
- STL282714
- +Expand
-
- MFCD00011647
- YNQLUTRBYVCPMQ-UHFFFAOYSA-N
- 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
- C(C)C1C=CC=CC=1
- 1901871
Computed Properties
- 106.07800
- 0
- 0
- 1
- 106.07825
- 8
- 51.1
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 2.24900
- 0.00000
- 3765
- n20/D 1.495(lit.)
- 0.0206 g/100 mL
- 136 °C(lit.)
- −95 °C (lit.)
- 10 mmHg ( 20 °C)
19 mmHg ( 37.7 °C) - Fahrenheit: 59 ° f < br / > Celsius: 15 ° C < br / >
- 0.2g/l
- 0.117
- 10% in chloroform-d (99.8 atom % D)
- Colorless transparent liquid with aromatic smell. [1]
- Stable. Incompatible with oxidizing agents. Flammable.
- Insoluble in water, miscible in most organic solvents such as ethanol, ether, benzene, etc. [15]
- -95℃
- Sensitive to light
- 0.867 g/mL at 25 °C(lit.)
- 8.76 eV
Ethylbenzene Security Information
- GHS02 GHS07
- DA0700000
- 1
- 3
- S9-S16-S29-S33-S24/25-S36/37-S36-S45-S36/37/39-S26-S23-S53-S7-S24
- II
- II
- R11; R20
- 3
- F Xn
- UN 1175 3/PG 2
- H225,H332
- P210
- dangerous
- 2-8°C
- II
- 11-20-48/20-65
- Danger
- Yes
- LD50 orally in rats: 5.46 g/kg (Smyth)
- 1.0-7.8%(V)
- 3
- 10
Ethylbenzene Customs Data
- 2902600000
-
China Customs Code:
2902600000
Ethylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Synthetic Circuit 3
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 4
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Tetrabutylphosphonium chloride ; 6 h, 150 °C
Reference
- Phosphonium Chloride-Catalyzed Dehydrochlorinative Coupling Reactions of Alkyl Halides with HydridochlorosilanesOrganometallics, 2003, 22(3), 529-534,
Synthetic Circuit 9
Reaction Conditions
1.1R:Bu4N+ BF4-, R:EtN(Pr-i)2, S:THF, S:MeCN, 3 h, rt
Reference
- Selective electrocatalytic hydroboration of aryl alkenesGreen Chemistry, 2021, 23(4), 1691-1699,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 12
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 4 h, 400 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Journal of Molecular Catalysis A: Chemical,
2006,
243(1),
99-105
,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Aluminum ; 6 h, 3 MPa, 200 °C
Reference
Adjustment of the Al siting in MCM-22 zeolite and its effect on alkylation performance of ethylene with benzene
Catalysis Today,
2018,
316,
71-77
,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Titanium mononitride , Molybdenum carbide nitride ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 21
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 23
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) , Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ; 6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
Reference
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis
Green Chemistry,
2020,
22(15),
5105-5114
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 0.5 MPa, 60 °C
Reference
Highly Regioselective Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives Affected by the Trifluoromethyl Substituent on the Aromatic Ring
Organic Letters,
2003,
5(7),
1007-1010
,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ; 3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Journal of Material Cycles and Waste Management,
2023,
25(5),
3005-3020
,
Synthetic Circuit 28
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
Ethylbenzene Raw materials
- 1-Hexanol
- 1-Heptanol
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 1,3-DIETHYLBENZENE
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- Pinacolborane
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- Benzenemethanamine, α-methyl-N-[(1S)-1-phenylethyl]-4-(trifluoromethyl)-, (αS)-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- (1-Chloroethyl)benzene
- 1,2,3,4,5-pentamethylbenzene
- (2S)-2-phenylpropanoic acid
- Sulfate Lignin
- Lignin
- 3-Methylfuran
- 4-Ethyl-1,2-dimethylbenzene
Ethylbenzene Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Meta-Methylanisole (100-84-5)
- 1,3,5-Triethylbenzene (102-25-0)
- 2-cyclohexylpropan-1-amine (103254-49-5)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- Pentanoic acid, hexylester (1117-59-5)
- Undecane (1120-21-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Dodecane (112-40-3)
- 1-Ethylnaphthalene (1127-76-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- diethylcyclohexane (1331-43-7)
- Syringaldehyde (134-96-3)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 5-Indanol (1470-94-6)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- (16327-38-1)
- 2-Phenylethylboronic acid pinacol ester (165904-22-3)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane (174090-36-9)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Ethylidenecyclopentane (2146-37-4)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 1H-Indene, 1-methylene- (2471-84-3)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 7H-Benzocycloheptene (264-09-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Azulene (275-51-4)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Methylcyclohexylacetamide (28523-32-2)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- 4-Ethylresorcinol (2896-60-8)
- 2,3-Dimethylanisole (2944-49-2)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 2-butylphenol (3180-09-4)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- (42205-08-3)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 1,2-Dihydroxyindane (4370-02-9)
- 3-Heptene, 4-methyl- (4485-16-9)
- 4-Methylcatechol (452-86-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 2,3-dimethyl-1H-indene (4773-82-4)
- 3-Methylcatechol (488-17-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- amyl caproate (540-07-8)
- Hexadecane (544-76-3)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 4-Methylbenzyl alcohol (589-18-4)
- cis-2-Butene (590-18-1)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- Cyclohexyl Propionate (6222-35-1)
- 4-Ethyltoluene (622-96-8)
- Cyclohexyl hexanoate (6243-10-3)
- 2-BUTENE (624-64-6)
- 3-Penten-2-one (625-33-2)
- 1,6-Hexanediol (629-11-8)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
- Benzene, 1,2,4,5-tetraethyl- (635-81-4)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- Isopropylcyclohexane (696-29-7)
- 2,3,5-Trimethyphenol (697-82-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Bis(pinacolato)diborane (73183-34-3)
- 1-Methylindan (767-58-8)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- Silane, trichloro(1-phenylethyl)- (7726-28-5)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- Benzene, 1-buten-1-yl- (824-90-8)
- (S)-1-4-(Trifluoromethyl)phenylethylamine (84499-73-0)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 1,2,4-Triethylbenzene (877-44-1)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Cyclopentenone (930-30-3)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Trichloro(phenethyl)silane (940-41-0)
- Indene (95-13-6)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,3-Diisopropylbenzene (99-62-7)
- Methyl Paraben (99-76-3)
Ethylbenzene Related Literature
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1. The heats of mixing of some aromatic hydrocarbons and phthalatesP. Meares Trans. Faraday Soc. 1953 49 1133
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Prabhakar Sharma,Reena Dwivedi,Rajiv Dixit,Manohar Batra,Rajendra Prasad RSC Adv. 2015 5 39635
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Majid M. Heravi,Bahareh Heidari,Vahideh Zadsirjan,Leila Mohammadi RSC Adv. 2020 10 24893
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Subhashree Mishra,Simon Watre Sangma,Rajaram Bal,Ratan Kumar Dey New J. Chem. 2021 45 13070
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Mannar R. Maurya,Umesh Kumar,P. Manikandan Dalton Trans. 2006 3561
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Shokoufeh Hosseinieh Farahani,Seyed Mehdi Alavi,Cavus Falamaki RSC Adv. 2017 7 34012
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K. J. Datta,M. B. Gawande,K. K. R. Datta,V. Ranc,J. Pechousek,M. Krizek,J. Tucek,R. Kale,P. Pospisil,R. S. Varma,T. Asefa,G. Zoppellaro,R. Zboril J. Mater. Chem. A 2016 4 596
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Mona Hosseini-Sarvari,Tahereh Ataee-Kachouei,Fatemeh Moeini RSC Adv. 2015 5 9050
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Sheyda Nilforoushan,Mehran Ghiaci,Sayyed Mahdi Hosseini,Sophie Laurent,Robert N. Muller New J. Chem. 2019 43 6921
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Rashmita Das,Rajib Bandyopadhyay,Panchanan Pramanik RSC Adv. 2015 5 59533
100-41-4 (Ethylbenzene) Related Products
- 101-81-5(Diphenylmethane)
- 620-14-4(1-Ethyl-3-methylbenzene)
- 622-96-8(1-Ethyl-4-methylbenzene)
- 141-93-5(1,3-DIETHYLBENZENE)
- 1861-01-4(Benzene, ethyl-1,1-d2-)
- 102-25-0(1,3,5-Triethylbenzene)
- 287399-32-0(Benzene, ethyl-1-13C-(9CI))
- 25837-05-2(Benzene-1,2,3,4,5-d5,6-(ethyl-1,1,2,2,2-d5)-)
- 2050-24-0(Benzene,1,3-diethyl-5-methyl-)